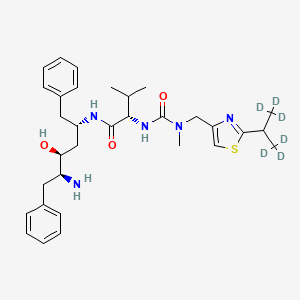

Desthiazolylmethyloxycarbonyl 利托那韦-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

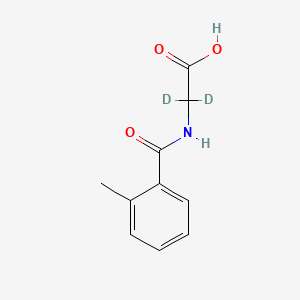

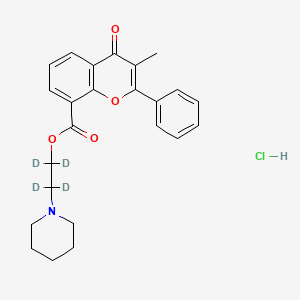

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ritonavir. The compound is characterized by its molecular formula C32 D6 H39 N5 O3 S and a molecular weight of 585.83 .

科学研究应用

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is widely used in scientific research, particularly in the fields of:

Chemistry: To study the metabolic pathways and degradation products of Ritonavir.

Biology: To investigate the interactions of Ritonavir with various biological targets.

Medicine: To understand the pharmacokinetics and pharmacodynamics of Ritonavir in the human body.

Industry: As a reference standard in the quality control and validation of analytical methods for Ritonavir

作用机制

Target of Action

Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .

Mode of Action

M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .

Biochemical Pathways

The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .

Pharmacokinetics

It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .

Result of Action

The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .

Action Environment

In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug

生化分析

Biochemical Properties

Desthiazolylmethyloxycarbonyl Ritonavir-d6 interacts with HIV-1 protease, an enzyme crucial for the life-cycle of HIV . The nature of these interactions involves the inhibition of the protease, thereby preventing the maturation of viral particles .

Cellular Effects

The effects of Desthiazolylmethyloxycarbonyl Ritonavir-d6 on cells are primarily related to its inhibitory action on the HIV-1 protease. This inhibition disrupts the viral life cycle, preventing the production of mature viral particles and thereby reducing viral load .

Molecular Mechanism

Desthiazolylmethyloxycarbonyl Ritonavir-d6 exerts its effects at the molecular level by binding to the active site of the HIV-1 protease. This binding inhibits the protease’s activity, preventing it from cleaving the viral polyprotein into individual functional proteins necessary for the assembly of mature viral particles .

准备方法

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves multiple steps, starting from the precursor Ritonavir. The synthetic route typically includes the introduction of deuterium atoms to create the labeled compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods are similar but scaled up to meet the demand for research purposes .

化学反应分析

Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used

相似化合物的比较

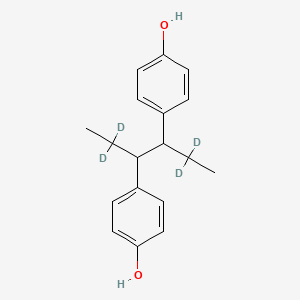

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ritonavir: The parent compound, used as an HIV-1 protease inhibitor.

Lopinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.

Saquinavir: A protease inhibitor used in combination with other antiretroviral agents. The uniqueness of Desthiazolylmethyloxycarbonyl Ritonavir-d6 lies in its application for detailed metabolic and pharmacokinetic studies .

属性

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWCORIMSRQGZ-YQNDCQBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)